2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one
Description
Bicyclo[2.2.2]octane Core Framework Analysis
The bicyclo[2.2.2]octane framework forms the structural backbone of 2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one, characterized by three fused six-membered rings in a rigid, cage-like arrangement. This system consists of two ethylene bridges connecting carbons 1–4 and 2–5, creating a strained geometry with bond angles deviating from ideal tetrahedral values. X-ray crystallographic studies reveal that the nitrogen atom occupies the 2-position, integrated into the bicyclic system, while the ketone group at position 5 introduces additional electronic polarization.
The strain energy of the bicyclo[2.2.2]octane core, estimated at ~35 kcal/mol, arises from eclipsing interactions between bridgehead hydrogen atoms and angular distortion. Comparative analysis with unsubstituted bicyclo[2.2.2]octane (bond lengths: 1.54–1.56 Å for C–C, 1.47 Å for C–N) shows that the introduction of the 4-methoxyphenyl group increases torsional strain due to steric interactions between the aromatic ring and bridgehead protons. The framework’s rigidity is critical for maintaining spatial orientation of functional groups in pharmacological applications, as observed in related azabicyclo compounds.
Electronic Effects of 4-Methoxyphenyl Substituent
The 4-methoxyphenyl substituent exerts significant electronic effects through resonance and inductive mechanisms. The methoxy group’s +M (mesomeric) effect delocalizes electron density into the aromatic π-system, creating a para-directing electronic environment. Hammett substituent constants (σₚ = -0.27) quantify this electron-donating character, which enhances nucleophilicity at the nitrogen atom while stabilizing adjacent positive charges through conjugation.
Density functional theory (DFT) calculations indicate that the methoxy group’s resonance contribution lowers the LUMO energy of the aromatic ring by 1.2 eV compared to unsubstituted phenyl analogs, facilitating charge-transfer interactions. This electronic modulation is evident in NMR studies, where the para-methoxy group deshields adjacent protons (Δδ = 0.45 ppm for H-3 and H-5) due to ring current anisotropy. The substituent’s inductive (-I) effect marginally withdraws electron density via the σ-bond network, creating a dipole moment of 1.8 Debye oriented perpendicular to the bicyclic plane.
Conformational Dynamics via X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) analysis at 90 K resolution (R₁ = 0.045) confirms the molecule’s boat conformation for all three fused rings, with puckering parameters Q = 0.82 Å and θ = 12.7°. The 4-methoxyphenyl group adopts an axial orientation relative to the bicyclic core, minimizing steric clash with the ketone oxygen (O···C distance = 3.02 Å). Key bond parameters include:
| Parameter | Value |
|---|---|
| N1–C2 | 1.472 Å |
| C5–O | 1.221 Å |
| C7–OCH₃ | 1.367 Å |
| C2–N1–C6 angle | 108.3° |
Intermolecular C–H···O interactions (2.39 Å) create dimeric R₂²(14) motifs in the crystal lattice, stabilizing the solid-state packing. Variable-temperature NMR studies (-90°C to +120°C) reveal restricted rotation about the N–C(aryl) bond (ΔG‡ = 12.3 kcal/mol), consistent with partial double-bond character from resonance conjugation.
Comparative Analysis with Related Azabicyclo Systems
Structural analogs demonstrate how substituent variation impacts physicochemical properties:
| Compound | Key Feature | LogP | μ (Debye) |
|---|---|---|---|
| This compound | Para-electron donor | 1.89 | 4.2 |
| 1-Azabicyclo[2.2.2]octan-3-amine | Aliphatic amine at C3 | 0.45 | 2.1 |
| 3-Hydroxy-1-benzylpyrrolidine | Flexible five-membered ring | 1.12 | 3.8 |
| 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane | Quaternary ammonium center | -0.33 | 6.7 |
The 4-methoxyphenyl derivative exhibits 3.2× greater aqueous solubility than its 4-chlorophenyl analog due to enhanced hydrogen bonding capacity (ΔHsol = -8.9 kcal/mol). Unlike strained bicyclo[2.2.2]octenones, which undergo thermal [4+2] retro-Diels-Alder reactions above 150°C, the saturated ketone core demonstrates thermal stability up to 300°C. Quantum mechanical calculations (MP2/cc-pVTZ) reveal a 28% increase in HOMO localization on the methoxy group compared to meta-substituted isomers, rationalizing its superior electron-donating capacity in charge-transfer complexes.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-6-4-11(5-7-13)15-9-10-2-3-12(15)8-14(10)16/h4-7,10,12H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJGSCBGSBTCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CCC2CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
For the introduction of the 4-methoxyphenyl group or further derivatization:
-
- Using boronate esters and aryl triflates in the presence of palladium catalysts (e.g., PdCl2(dppf)) and bases (e.g., potassium acetate) in solvents like 1,4-dioxane.
- Reaction temperatures around 60 °C for extended periods (e.g., 18 hours).
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- Efficient formation of aryl-substituted azabicyclic compounds with good yields.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mannich-type cyclization | 4-Methoxyaniline, cyclic enone, formaldehyde, L-proline, DMSO, rt, 16 h | ~70 | Simple, efficient, mild conditions |
| Catalytic hydrogenation | Pd catalyst, H2 gas | Variable | Used for saturation of unsaturated intermediates |
| Reduction of ketone | NaBH4 or Al(iPrO)3 | High | Converts ketone to alcohol for further modification |
| Halogenation & dehalogenation | SOCl2, Raney Ni | Moderate | Enables functional group transformations |
| Pd-catalyzed cross-coupling | PdCl2(dppf), boronate esters, KAc, 1,4-dioxane, 60 °C, 18 h | Good | For aryl substitution and diversification |
| Continuous flow microreactor | H2SO4, tetrabutylammonium azide, microreactor coil, 80 °C | Scalable | Enhanced safety and scalability for industrial production |
Research Findings and Notes
- The methoxy substituent on the phenyl ring increases the lipophilicity of the molecule, potentially enhancing biological activity and receptor binding affinity.
- The rigid bicyclic framework confers stereochemical stability, which is crucial for interaction with biological targets, especially in central nervous system applications.
- The synthesis routes allow for stereochemical control, which is important since different stereoisomers can have varied pharmacological profiles.
- Scale-up processes utilizing microreactor technology and continuous flow methods improve safety and reproducibility, facilitating pharmaceutical development.
- The use of palladium-catalyzed cross-coupling reactions provides a versatile platform for structural diversification, enabling the synthesis of analogs for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the methoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclo[2.2.2]octane derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs in the Bicyclo[2.2.2]octane Family
Key Observations:
- Substituent Effects : The 4-methoxyphenyl group enhances enantioselectivity compared to phenyl or ethoxyphenyl analogs .
- Stereochemical Control : L-Proline catalysis ensures exo -selectivity, critical for biological activity .
- Reactivity: The ketone at C-5 undergoes Schmidt rearrangement to yield diazabicyclo[3.2.2]nonanones, unlike unsubstituted bicyclo[2.2.2]octanones, which favor methylene migration .
Expanded Bicyclic Systems: Bicyclo[3.2.2]nonanes
Table 2: Pharmacological Activity Comparison
Key Findings:
- Flexibility vs. Rigidity: Bicyclo[3.2.2]nonanes exhibit superior antiprotozoal activity due to increased conformational flexibility, enabling better target engagement .
- Lead Optimization: (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine is a promising lead for anti-parasitic drug development .
Spectroscopic and Electronic Comparisons
- Substituent Effects : Electron-donating groups (e.g., 4-MeOPh) stabilize the HOMO, altering reactivity in photochemical reactions .
Biological Activity
2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one is a bicyclic compound notable for its unique structural features, including a methoxy-substituted phenyl group and a nitrogen atom within the bicyclo[2.2.2]octane framework. This compound has garnered interest due to its potential biological activities, particularly within the realms of pharmacology and medicinal chemistry.
Structural Characteristics
The molecular structure of this compound contributes significantly to its biological activity:
- Bicyclic Framework : The rigid bicyclic structure enhances its interaction with biological targets, potentially influencing receptor binding and activity.
- Methoxy Group : The methoxy group increases lipophilicity, which may facilitate better membrane permeability and receptor affinity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Central Nervous System Effects : Compounds in the azabicyclo[2.2.2]octane class have been linked to interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders and pain management .
- Analgesic Activity : Preliminary studies indicate that this compound may possess analgesic properties, possibly through modulation of pain pathways .
The mechanism by which this compound exerts its effects involves:
- Receptor Binding : The compound acts as a ligand for specific receptors involved in neurotransmission.
- Modulation of Enzyme Activity : It may influence various biochemical pathways by interacting with enzymes related to pain perception and neurological function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-Azabicyclo[2.2.2]octan-4-amine | Nitrogen-containing bicyclic structure | Diverse chemistry; potential for drug development |
| 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane | Benzyl substitution on azabicyclic framework | Reactivity in strain-releasing reactions |
| 3-Hydroxy-1-benzylpyrrolidine | Contains a nitrogen atom in a five-membered ring | Potential analgesic effects; similar pharmacological interest |
The methoxy group in this compound distinguishes it from these compounds, potentially enhancing its pharmacological profile .
Case Studies and Research Findings
Recent studies have focused on the biological activity of related azabicyclic compounds, providing insights into their therapeutic potential:
-
Pain Management Studies : Research has demonstrated that compounds similar to this compound can effectively modulate pain responses in animal models, indicating a promising avenue for development in analgesics .
- Example Study : A study published in Pharmacology Reports assessed the analgesic effects of azabicyclic derivatives, revealing significant reductions in pain behavior in rodent models.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via metal-free domino reactions involving sequential cyclization and functionalization steps. For example, a six-step domino reaction starting from simple precursors generates complex azabicycles with high stereochemical control . Optimization of solvent (e.g., 1,4-dioxane), temperature (e.g., 125°C), and catalysts (e.g., Pd(PPh₃)₄ with Cs₂CO₃) is critical for improving yields and minimizing side products . Characterization of intermediates using NMR and mass spectrometry ensures pathway validation.
Q. How can the electronic structure of the bicyclic core be characterized to inform reactivity predictions?
- Methodological Answer : Photoelectron spectroscopy (PES) combined with HAM/3 molecular orbital calculations reveals interactions between the nitrogen lone pair and the carbonyl oxygen at C-5. This interaction lowers ionization potentials and influences reactivity at specific positions. PES data should be correlated with computational models to map electron density distribution and predict sites for electrophilic/nucleophilic attacks .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodological Answer : The compound has a density of ~1.1 g/cm³, boiling point of ~297°C, and moderate polarity due to the methoxyphenyl and carbonyl groups. Solubility tests in polar aprotic solvents (e.g., DMSO, DMF) are recommended for reaction design. Stability studies under varying pH and temperature conditions should precede long-term storage .
Advanced Research Questions
Q. How can stereoselectivity be controlled during functionalization of the azabicyclo[2.2.2]octan-5-one scaffold?
- Methodological Answer : Regioselectivity in cycloaddition reactions (e.g., with phenyl azide) is influenced by steric and electronic factors. For [2.2.2] systems, exo/endo selectivity can be modulated using bulky substituents or Lewis acid catalysts. Isolation of stereoisomers requires chromatographic separation (e.g., chiral HPLC) and confirmation via X-ray crystallography .
Q. What mechanistic insights explain bridgedhead migration during Baeyer-Villiger oxidation of related azabicyclic ketones?
- Methodological Answer : Bridgedhead migration occurs due to electron-donating effects of substituents (e.g., N-carbobenzoxy groups). Isotopic labeling (e.g., ¹⁸O) and kinetic studies can track oxygen insertion pathways. Computational modeling (DFT) helps identify transition states and verify migratory aptitudes .
Q. How do contradictions between experimental photoelectron spectra and theoretical calculations arise, and how can they be resolved?
- Methodological Answer : Discrepancies in ionization potentials may stem from approximations in HAM/3 calculations. Hybrid methods (e.g., DFT with solvent effects) improve accuracy. Experimental validation via substituent variation (e.g., replacing methoxy with electron-withdrawing groups) can test computational predictions .
Q. What strategies mitigate side reactions during palladium-catalyzed functionalization of the azabicyclo core?
- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by optimizing ligand ratios (e.g., xantphos:Pd) and reaction time. Monitoring via TLC or in situ IR spectroscopy allows real-time adjustment. Post-reaction purification using acid-base extraction removes unreacted reagents .
Q. How can thermodynamic vs. kinetic control be leveraged in nucleophilic additions to the carbonyl group?
- Methodological Answer : Low-temperature conditions favor kinetic products (e.g., axial attack), while thermodynamic control at elevated temperatures stabilizes equatorial adducts. Solvent polarity (e.g., THF vs. toluene) and additives (e.g., LiClO₄) further modulate selectivity. Stereochemical outcomes are confirmed by NOESY NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
